molecular formula C11H12N4 B1491663 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2098010-36-5

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Cat. No. B1491663
CAS RN: 2098010-36-5
M. Wt: 200.24 g/mol
InChI Key: HGSCNSUPPAQTIS-UHFFFAOYSA-N
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Description

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile, commonly known as CB-IMAP, is a novel and versatile chemical compound with a wide range of potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. CB-IMAP is a highly reactive and versatile molecule, which can be used as a catalyst, reagent, or intermediate in a variety of chemical reactions. CB-IMAP is a relatively new compound, and as such, there is still much to be discovered in terms of its potential applications and mechanisms of action.

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

A key area of application for 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is in the synthesis of novel heterocyclic compounds. This chemical serves as a precursor or intermediate in the creation of various derivatives that have potential applications in medicinal chemistry and material science. For instance, novel synthesis methods have been developed to create new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives, showcasing the versatility of related compounds in synthesizing biologically active molecules (Khalafy, Marjani, & Salami, 2014).

Antioxidant and Antimicrobial Activities

Research into similar compounds, such as 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, has shown significant antioxidant and antimicrobial activities. These studies highlight the potential of imidazo[1,2-b]pyrazol derivatives in developing new therapeutic agents with antioxidant and antimicrobial properties. Compounds synthesized from related chemical frameworks have shown high activity against various pathogens, including Staphylococcus aureus and Candida albicans, indicating their potential in antimicrobial drug development (Bassyouni et al., 2012).

Fluorescent Probes for Mercury Ion Detection

Derivatives of this compound have also been explored for their applications in environmental monitoring, specifically as fluorescent probes for mercury ion detection. This application is crucial for environmental safety and monitoring, given the toxic nature of mercury. The development of efficient fluorescent probes based on imidazo[1,2-a]pyridine derivatives highlights the chemical's utility in creating sensitive and selective sensors for hazardous materials (Shao et al., 2011).

Development of Anticancer Agents

The structural similarity of pyrazolopyrimidines to purines has prompted investigations into their chemical significance and anticancer activity. Studies on novel pyrazolopyrimidine compounds derived from reactions involving acetonitrile have explored their potential in targeting cyclin-dependent kinase 2 (CDK2), a protein kinase involved in cell cycle regulation. The irregular activity of CDK2 is associated with cancer development and metastasis, making these compounds promising candidates for anticancer drug development (Radini, 2021).

properties

IUPAC Name

2-(6-cyclobutylimidazo[1,2-b]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-4-5-14-6-7-15-11(14)8-10(13-15)9-2-1-3-9/h6-9H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSCNSUPPAQTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=CN(C3=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
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2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

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